molecular formula C5H3F3N2O B074255 1-(Trifluoroacetyl)imidazole CAS No. 1546-79-8

1-(Trifluoroacetyl)imidazole

Cat. No. B074255
CAS RN: 1546-79-8
M. Wt: 164.09 g/mol
InChI Key: SINBGNJPYWNUQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(Trifluoroacetyl)imidazole involves several methodologies, including the use of trifluoroacetic acid as a catalyst in the one-pot, four-component synthesis of tetrasubstituted imidazoles under microwave-assisted, solvent-free conditions (Mohammadizadeh, Bahramzadeh, & Hasaninejad, 2009). Additionally, 1,1,3,3-N,N,N′,N′-tetramethylguanidinium trifluoroacetate ionic liquid promotes the efficient synthesis of trisubstituted imidazoles (Shaabani, Rahmati, Aghaaliakbari, & Safaei‐Ghomi, 2006).

Molecular Structure Analysis

The molecular structure of 1-(Trifluoroacetyl)imidazole and its derivatives has been extensively studied, revealing the impact of the trifluoroacetyl group on the stability and reactivity of the imidazole ring. For example, 2-(Trifluoroacetyl)imidazoles exhibit unique properties, such as the formation of stable hydrates and participation in noncatalytic ene reactions (Khodakovskiy et al., 2008).

Chemical Reactions and Properties

1-(Trifluoroacetyl)imidazole participates in a variety of chemical reactions, leveraging its trifluoroacetyl group for the synthesis of novel compounds. For instance, it undergoes reactions with terminal olefins affording allyl alcohols, showcasing its utility in organic synthesis (Khodakovskiy et al., 2008).

Scientific Research Applications

  • Structural and Biological Properties : Al-Otaibi et al. (2020) analyzed 1-(trifluoroacetyl)imidazole among other derivatives for their structural, nonlinear optical, electronic, and biological properties. They conducted molecular docking studies to predict its utility as a potential inhibitor for biological receptors (Al-Otaibi et al., 2020).

  • Synthesis of Heterocyclic Compounds : Narsaiah et al. (1994) explored the synthetic utility of trifluoroacetyl ketene diethylacetal to build novel compounds containing a trifluoroacetonyl group, including imidazoles. These compounds serve as starting materials for various new compounds (Narsaiah et al., 1994).

  • Antinociceptive Effects : Handy et al. (1995) studied 1-(2-trifluoromethylphenyl)imidazole, a related compound, for its inhibitory ability on neuronal nitric oxide synthase and its antinociceptive activity in mice (Handy et al., 1995).

  • Copper Corrosion Inhibition : Kovačević et al. (2017) evaluated imidazole derivatives as copper corrosion inhibitors, highlighting the relevance of their adsorption bonding in NaCl solution (Kovačević et al., 2017).

  • Pharmacological Evaluation : Wiglenda et al. (2005) synthesized and tested 1H-imidazoles for biological activity, including their hormonal activity and antiproliferative effects against human breast cancer cell lines (Wiglenda et al., 2005).

  • Synthesis of Nitrogen-rich Compounds : Srinivas et al. (2014) prepared imidazole-based molecules for potential applications in nitrogen-rich gas generators, analyzing their physicochemical properties (Srinivas et al., 2014).

Safety And Hazards

1-(Trifluoroacetyl)imidazole is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 1-(Trifluoroacetyl)imidazole are not directly available, imidazole-based medicinal chemistry research is rapidly becoming an active area. Chemists are encouraged by these imidazole-linked drugs as enormous therapeutic assets .

properties

IUPAC Name

2,2,2-trifluoro-1-imidazol-1-ylethanone
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InChI

InChI=1S/C5H3F3N2O/c6-5(7,8)4(11)10-2-1-9-3-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINBGNJPYWNUQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H3F3N2O
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DSSTOX Substance ID

DTXSID60165669
Record name 1-(Trifluoroacetyl)imidazole
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Molecular Weight

164.09 g/mol
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Physical Description

Colorless to light yellow liquid.
Record name 1-(Trifluoroacetyl)-1H-imidazole
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Product Name

1-(Trifluoroacetyl)imidazole

CAS RN

1546-79-8
Record name 1-(Trifluoroacetyl)imidazole
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Record name 1-(TRIFLUOROACETYL)IMIDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
JS Al-Otaibi, AH Almuqrin, YS Mary… - Journal of Molecular …, 2020 - Elsevier
Five imidazole derivatives, 1-boc-imidazole (B1), 1-(trifluoroacetyl)imidazole (B2), 1-(2-hydroxyethyl)imidazole (B3), 1-(aminopropyl)imidazole (B4) and 1-ethylimidazole (B5) were …
Number of citations: 38 www.sciencedirect.com
J Eagles, ME Knowles - Analytical Chemistry, 1971 - ACS Publications
A recent report(I) on the identification of sulfonic acids and sulfonates by mass spectrometry prompts us to report our studies on the mass spectral properties of trimethylsilyl sulfonates. …
Number of citations: 14 pubs.acs.org
AR Katritzky, GF Zhang, WQ Fan - Organic preparations and …, 1993 - Taylor & Francis
… N,Ncarbonyldiimidazole," 1-trifluoroacetyl-imidazole? TiCl, in absolute CCl,? and dicyclohexylcarbodiimide in the presence of Et,N and Cu(I1) ions? …
Number of citations: 36 www.tandfonline.com
S Popiel, J Nawała, D Dziedzic… - Analytical …, 2014 - ACS Publications
A method for detecting mustard gas degradation products thiodiglycol (TDG) and thiodiglycol sulfoxide (TDGO) in water and sediment samples using gas chromatography-tandem mass …
Number of citations: 38 pubs.acs.org
BG Ramsey - The Journal of Organic Chemistry, 1979 - ACS Publications
Results Photoelectron spectrahave been determined for imidazole (1), the substituted 1-methyl-(2), 2-methyl-(3), 1, 2-dimethyl-(4), 1-acetyl-(5), and l-(trifluoroacetyl) imidazoles (6), and …
Number of citations: 51 pubs.acs.org
C Kaur, P Patial, S Kaur, I Ahmad - Journal of dispersion science …, 2013 - Taylor & Francis
… Chloroacetic acid, bromoacetic acid, and 1-trifluoroacetyl imidazole were purchased from Sigma-Aldrich Chemical Co., USA. Lauryl alcohol (dodecyl alcohol), myristyl alcohol (…
Number of citations: 1 www.tandfonline.com
I Myrgorodska, T Javelle, C Meinert… - … of Chromatography A, 2017 - Elsevier
This work presents the development of a simple and efficient analytical protocol for the direct enantioselective resolution of sugars. A racemic mixture of the C3 sugar d,l-glyceraldehyde …
Number of citations: 9 www.sciencedirect.com
TB Chokwe, JO Okonkwo, LL Sibali, EJ Ncube - Chromatographia, 2012 - Springer
A gas chromatography–mass spectrometry (GC–MS) method was investigated for the simultaneous analysis of two types of endocrine disrupting compounds (EDCs), ie, alkylphenol …
Number of citations: 21 link.springer.com
TD Penning, JJ Talley, SR Bertenshaw… - Journal of medicinal …, 1997 - ACS Publications
A series of sulfonamide-containing 1,5-diarylpyrazole derivatives were prepared and evaluated for their ability to block cyclooxygenase-2 (COX-2) in vitro and in vivo. Extensive structure…
Number of citations: 430 pubs.acs.org
HB Albada, RMJ Liskamp - Journal of Combinatorial Chemistry, 2008 - ACS Publications
In this report, we present the first library of tripodal synthetic receptor molecules containing three different, temporarily N-terminal protected peptide arms capable of performing hydrolytic …
Number of citations: 33 pubs.acs.org

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